N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 1H-imidazole core substituted with 4-methoxyphenyl (C6H5-OCH3) and 4-methylphenyl (C6H4-CH3) groups at positions 2 and 5, respectively. The sulfanyl (-S-) bridge connects the imidazole to an acetamide moiety, which is further substituted with a furan-2-ylmethyl group. Its synthesis likely involves multi-step heterocyclic chemistry, including imidazole ring formation and functional group coupling .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-5-7-17(8-6-16)22-24(31-15-21(28)25-14-20-4-3-13-30-20)27-23(26-22)18-9-11-19(29-2)12-10-18/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVIOXJCVKBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the furan and phenyl groups. The final step involves the formation of the acetamide linkage.
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of Furan and Phenyl Groups: The furan and phenyl groups can be introduced through a series of substitution reactions, where appropriate reagents are used to replace hydrogen atoms on the imidazole ring with the desired groups.
Formation of Acetamide Linkage: The final step involves the reaction of the substituted imidazole with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced to form imidazolines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions or cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole Cores
Key Observations :
- Sulfur Oxidation State : The sulfanyl (-S-) group in the target compound contrasts with the sulfinyl (-SO-) group in ’s compound. Sulfoxides often exhibit improved metabolic stability and enantioselective activity .
- Heterocyclic Variations : Pyridyl () vs. furan-2-ylmethyl (target) substituents may alter solubility and bioavailability due to differences in polarity and hydrogen-bonding capacity .
Triazole and Thiazole Analogues
Key Observations :
- Heterocycle Impact : Triazole derivatives (–10) exhibit anti-exudative activity, while thiazole-containing compounds () show antibacterial effects. The imidazole core in the target compound may offer a broader spectrum of enzyme inhibition (e.g., kinase targets) .
- Role of Furan : The furan-2-yl group in both the target compound and ’s triazole derivative suggests a shared strategy to enhance membrane permeability or target engagement in inflammatory pathways .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Cyazofamid’s high LogP aligns with its agricultural use, where persistence in environmental matrices is critical .
Biological Activity
N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance its binding affinity to target proteins.
Pharmacological Effects
Research has indicated several pharmacological properties associated with this compound:
- Antiviral Activity : The compound has shown promising antiviral activity against Flavivirus, with an IC50 value of 0.62 μM, indicating significant inhibitory effects on viral replication pathways .
- Antioxidant Properties : The furan moiety contributes to antioxidant activity, which may protect cells from oxidative stress and inflammation.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .
Table 1: Biological Activities and IC50 Values
| Activity Type | Target | IC50 Value (μM) |
|---|---|---|
| Antiviral | Flavivirus NS2B-NS3 | 0.62 |
| Cytotoxicity | Cancer Cell Lines | Varies |
| Antioxidant | DPPH Radical Scavenging | Not reported |
Case Study 1: Antiviral Screening
In a study focused on antiviral compounds, this compound was screened for activity against Flavivirus. The results indicated that the compound significantly inhibited viral replication at low concentrations, making it a candidate for further development in antiviral therapies .
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation was conducted using a panel of cancer cell lines. The compound demonstrated selective toxicity, particularly against breast cancer cells, suggesting that the structural components may enhance its efficacy in targeting specific cancer types .
Research Findings
Recent studies have highlighted the importance of structural modifications on the biological activity of this compound. For instance, alterations in the furan ring or imidazole substituents resulted in varying degrees of potency against viral targets and cancer cells. These findings underscore the significance of structure-activity relationships (SAR) in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
